molecular formula C10H18O2 B13792136 Ethyl cis-5-octenoate

Ethyl cis-5-octenoate

Cat. No.: B13792136
M. Wt: 170.25 g/mol
InChI Key: CTLQABFCRGVNEH-WAYWQWQTSA-N
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Description

Ethyl cis-5-octenoate is an organic compound with the chemical formula C10H18O2. It is an ester formed from the reaction of ethanol and cis-5-octenoic acid. This compound is known for its fruity and sweet aroma, making it a valuable ingredient in the fragrance and flavor industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cis-5-octenoate can be synthesized through the esterification of cis-5-octenoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-5-octenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl cis-5-octenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl cis-5-octenoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it has been shown to inhibit the formation of persister cells in bacteria by regulating the antitoxin HipB . This mechanism highlights its potential use in combating persistent bacterial infections.

Comparison with Similar Compounds

Ethyl cis-5-octenoate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific configuration and position of the double bond, which imparts distinct chemical and biological properties. Its fruity aroma and potential therapeutic applications make it a valuable compound in various fields .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl (Z)-oct-5-enoate

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h5-6H,3-4,7-9H2,1-2H3/b6-5-

InChI Key

CTLQABFCRGVNEH-WAYWQWQTSA-N

Isomeric SMILES

CC/C=C\CCCC(=O)OCC

Canonical SMILES

CCC=CCCCC(=O)OCC

Origin of Product

United States

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